

Discovery and history of C.I. Acid Black 132

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Compound of Interest

Compound Name: C.I. Acid Black 132

Cat. No.: B15599096

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An In-depth Technical Guide to **C.I. Acid Black 132**: Synthesis, Properties, and Application Protocols

Abstract

C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye valued for its deep black shade and high fastness properties on protein and polyamide fibers.[1][2] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed examination of its synthesis and application. Experimental protocols for its laboratory-scale synthesis and a standardized dyeing process for wool and nylon substrates are presented. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development and material science who may utilize or investigate this compound.

Introduction and History

Unlike substances with a distinct moment of discovery, **C.I. Acid Black 132** is a synthetic dye developed for industrial applications. Its history is tied to the advancement of metal-complex dyes in the 20th century. These dyes were engineered to overcome the performance limitations of earlier acid dyes.

C.I. Acid Black 132 belongs to the class of premetallized 1:2 chromium(III)-azo complex dyes. [1][2] The "1:2" designation indicates that one chromium ion is complexed with two azo dye molecules.[3] This structure is fundamental to its high stability and performance characteristics. The integration of the chromium ion into the dye's molecular structure significantly enhances its resistance to fading from light, washing, and thermal degradation compared to their metal-free

counterparts.[2] The presence of sulfonic acid groups renders it water-soluble, a critical characteristic for its application in aqueous dyeing processes.[2]

Physicochemical Properties

The core physicochemical properties of **C.I. Acid Black 132** are summarized in the table below. These properties are critical for its application, analysis, and for understanding its behavior in various chemical and biological systems.

Property	Value	Reference(s)
C.I. Name	Acid Black 132	[4]
CAS Number	12219-02-2	[1][2]
Molecular Formula	C ₄₃ H ₂₇ CrN ₆ Na ₂ O ₈ S	[1][2]
Molecular Weight	885.8 g/mol	[1][2]
Chemical Class	Premetallized 1:2 Chromium(III)-Azo Complex	[1][2]
Physical State	Water-soluble powder	[1]
Color	Black	[4]
Maximum Absorption (λ _{max})	580 nm	[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of **C.I. Acid Black 132**. These protocols are synthesized from established practices for azo dye chemistry and textile dyeing.

Synthesis of C.I. Acid Black 132 (Representative Protocol)

The synthesis is a multi-step process involving diazotization, azo coupling, and subsequent metal complexation.[2][5] This protocol is a generalized representation and may require optimization.

Step 1: Diazotization of the Aromatic Amine

- An aromatic amine (e.g., 6-nitro-1,2-diazoxy-naphthalene-4-sulfonic acid) is dissolved or suspended in an acidic aqueous solution (e.g., with hydrochloric acid).[5]
- The solution is cooled to a temperature between 0-5°C in an ice bath to ensure the stability of the resulting diazonium salt.[5]
- A solution of sodium nitrite (in a 1:1 molar ratio to the amine) is added dropwise while vigorously stirring and maintaining the low temperature.[5]
- The reaction is stirred for a sufficient period to ensure complete diazotization.
- Excess nitrous acid is then quenched (decomposed) by adding a small amount of sulfamic acid.[5] The diazonium salt is highly reactive and should be used immediately.[5]

Step 2: Azo Coupling

- A coupling component (e.g., 2-naphthol) is dissolved in an alkaline aqueous solution (e.g., sodium hydroxide solution) to form the corresponding phenoxide, which is more reactive.[5]
- The solution of the coupling component is also cooled to 0-5°C.
- The cold diazonium salt solution from Step 1 is added slowly to the cold coupling component solution with continuous stirring.
- The pH is maintained in the alkaline range (pH 9-10) to facilitate the coupling reaction.[5]
- The reaction mixture is stirred until the formation of the azo dye is complete, which is often indicated by a distinct color change and the precipitation of the dye.

Step 3: Chromium Complexation

- The crude azo dye from Step 2 is mixed with a chromium donor, such as chromium(III) acetate or chromium(III) salicylate.[5]
- The reaction mixture is heated to a temperature above 100°C, potentially under pressure.[5]

- The pH is carefully controlled, starting in an acidic range and later adjusted to a weakly acidic or neutral range to facilitate the formation of the stable 1:2 chromium complex.^[5]
- The reaction is monitored until no more metal-free azo dye can be detected (e.g., using thin-layer chromatography).

Step 4: Isolation and Purification

- The final dye complex is isolated from the reaction mixture. This is often achieved by "salting out," where sodium chloride is added to decrease the dye's solubility in water, causing it to precipitate.^[5]
- The precipitated dye is collected by filtration, washed with a salt solution to remove impurities, and then dried.

Application Protocol: Exhaust Dyeing of Wool/Nylon

This protocol describes a standard laboratory procedure for dyeing wool or nylon fabric with **C.I. Acid Black 132**. The process relies on controlling pH and temperature to achieve a level and well-fixed coloration.

1. Material and Dyebath Preparation:

- Weigh the wool or nylon substrate to be dyed (e.g., 10 grams).
- Prepare a dyebath with a specific liquor ratio, typically 40:1 (e.g., 400 mL of deionized water for 10g of fabric).^[3]
- Add a leveling agent (e.g., 1 g/L sodium sulfate) to the dyebath to promote even dye uptake.^[4]
- Prepare a 1% stock solution of **C.I. Acid Black 132** by dissolving 1 gram of dye in 100 mL of hot deionized water.^[3]
- Add the required amount of dye stock solution to the dyebath to achieve the desired depth of shade.

2. Dyeing Process:

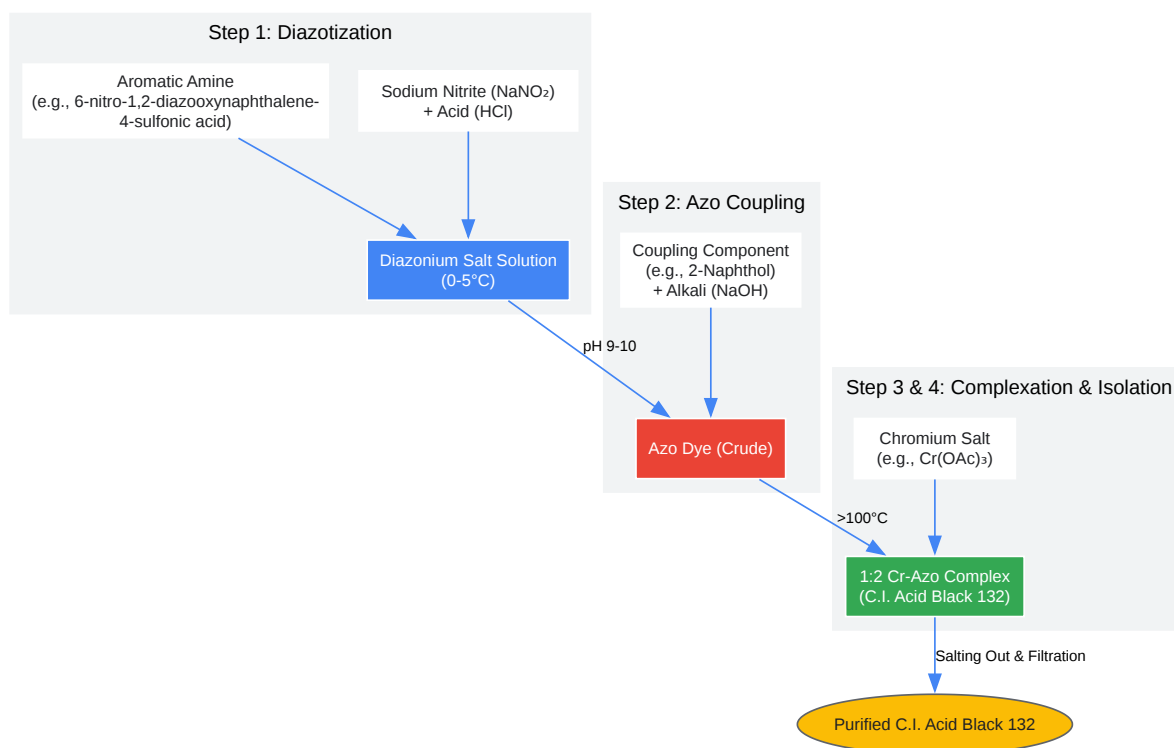
- Adjust the initial pH of the dyebath. For premetallized dyes like Acid Black 132, a starting pH of 6-7 is often recommended.[3] This can be achieved using acetic acid or ammonium acetate.[6]
- Immerse the wetted substrate into the cold dyebath.
- Gradually raise the temperature of the dyebath to 50-60°C and hold for 15 minutes.[3]
- Continue to raise the temperature to the boil (85-100°C) over 30-45 minutes.[3]
- During this time, the pH can be gradually lowered to a final value of 4.5-5.5 by adding a dilute solution of formic or acetic acid.[3] This increase in acidity protonates the amino groups in the fiber, creating positive sites for the anionic dye to bind ionically.[6][7]
- Continue dyeing at the boil for 45-60 minutes to ensure full dye penetration and fixation.[7]

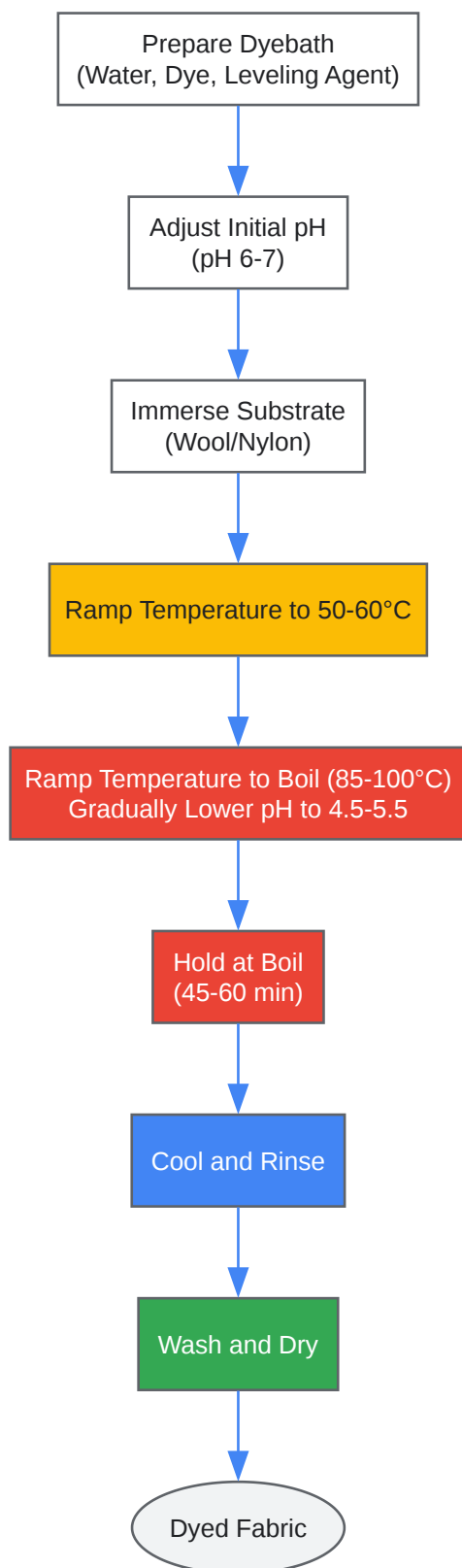
3. Rinsing and Finishing:

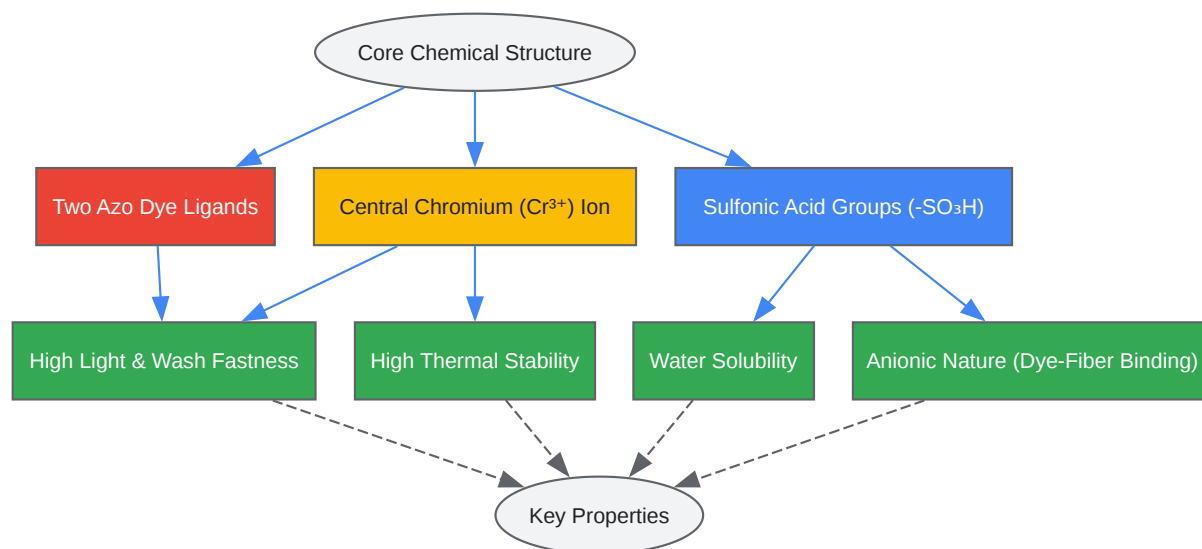
- After dyeing, allow the dyebath to cool gradually before removing the substrate.
- Rinse the dyed material thoroughly with cold water until the water runs clear to remove any unfixed surface dye.
- Wash the substrate in a warm solution containing a non-ionic detergent, then rinse again.
- Squeeze excess water from the substrate and allow it to air dry.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and relationships described in this guide.







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